N-(3-Methoxy-4-methylphenyl)ethanethioamide
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Overview
Description
N-(3-Methoxy-4-methylphenyl)ethanethioamide is an organic compound with the molecular formula C10H13NOS It is a thioamide derivative, characterized by the presence of a sulfur atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-4-methylphenyl)ethanethioamide typically involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanethioamide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-4-methylphenyl)ethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(3-Methoxy-4-methylphenyl)ethanethioamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-4-methylphenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxy-4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.
N-(3-Methoxy-4-methylphenyl)benzamide: Contains a benzamide group, differing in the aromatic substitution pattern.
Uniqueness
N-(3-Methoxy-4-methylphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
87699-88-5 |
---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(3-methoxy-4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C10H13NOS/c1-7-4-5-9(11-8(2)13)6-10(7)12-3/h4-6H,1-3H3,(H,11,13) |
InChI Key |
FLNWIKDSAVEZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)C)OC |
Origin of Product |
United States |
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